molecular formula C10H9BrO B14775528 4-Bromo-2-ethoxy-1-ethynylbenzene

4-Bromo-2-ethoxy-1-ethynylbenzene

Cat. No.: B14775528
M. Wt: 225.08 g/mol
InChI Key: QGMXACQPJDPNTA-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-ethynylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the bromine atom can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-Bromo-2-ethoxy-1-ethynylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethoxy-1-ethynylbenzene is unique due to the combination of the bromine, ethoxy, and ethynyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-2-ethoxy-1-ethynylbenzene

InChI

InChI=1S/C10H9BrO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

QGMXACQPJDPNTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C#C

Origin of Product

United States

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